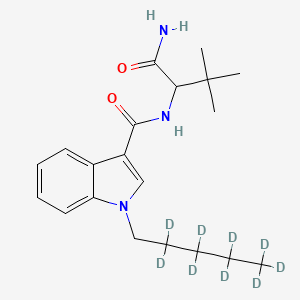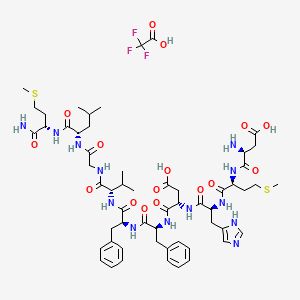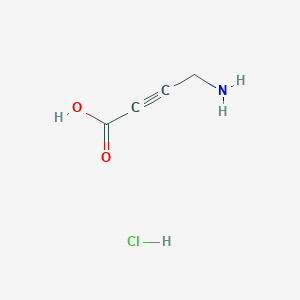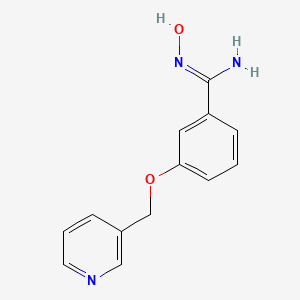
N'-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.27 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide typically involves the reaction of 3-(pyridin-3-ylmethoxy)benzoic acid with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a reference substance for drug impurities and reagents.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes or pathways.
Industry: It may be used in the development of new materials or as a component in chemical synthesis processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide include:
- N’-hydroxy-3-(pyridin-2-ylmethoxy)benzene-1-carboximidamide
- N’-hydroxy-3-(pyridin-4-ylmethoxy)benzene-1-carboximidamide
- N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboxamide
Uniqueness
The uniqueness of N’-hydroxy-3-(pyridin-3-ylmethoxy)benzene-1-carboximidamide lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N'-hydroxy-3-(pyridin-3-ylmethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C13H13N3O2/c14-13(16-17)11-4-1-5-12(7-11)18-9-10-3-2-6-15-8-10/h1-8,17H,9H2,(H2,14,16) |
InChI Key |
NURLUQNEUQVVSN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B12355761.png)
![2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol](/img/structure/B12355771.png)

![2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B12355781.png)

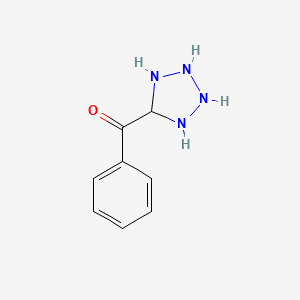
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide](/img/structure/B12355803.png)

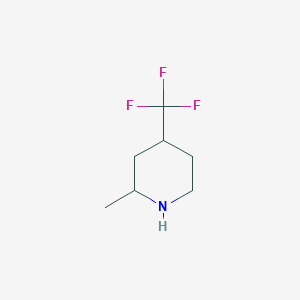
![5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12355823.png)

